molecular formula C10H15NO B017092 Talsaclidine CAS No. 147025-53-4

Talsaclidine

Cat. No. B017092
M. Wt: 165.23 g/mol
InChI Key: XVFJONKUSLSKSW-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of compounds like talsaclidine often involves complex chemical reactions. Research on nitrogen heterocycles, a significant structural component in pharmaceuticals, shows that about 59% of small-molecule drugs contain a nitrogen heterocycle, indicating the importance of synthesis techniques in developing compounds with potential biological activity (Vitaku, Smith, & Njardarson, 2014).

Molecular Structure Analysis

Understanding the molecular structure is crucial for analyzing the functionality and reactivity of compounds. Studies on the structural diversity of nitrogen heterocycles among FDA-approved pharmaceuticals emphasize the role of molecular structure in the biological activity and pharmacokinetics of these compounds (Vitaku, Smith, & Njardarson, 2014).

Chemical Reactions and Properties

Chemical properties of compounds like talsaclidine are influenced by their reactivity and interaction with other substances. Research on pyridine derivatives highlights their importance in various fields, from medicinal to chemosensing applications, demonstrating the versatility and reactivity of these compounds (Abu-Taweel et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, impact the compound's usability in different applications. While specific studies on talsaclidine's physical properties were not found, general principles from the synthesis and characterization of phyllosilicates and polysaccharides can provide insights into methodologies for analyzing such properties (Bian & Kawi, 2020).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemical agents, and stability, are essential for understanding a compound's behavior in various environments. Studies on the synthesis and applications of polysaccharides, for instance, shed light on how chemical modifications can enhance the bioactivities of these molecules, suggesting a parallel in how talsaclidine's properties might be analyzed and modified (Wang et al., 2018).

Scientific Research Applications

  • Improvement in Memory Function : Talsaclidine has been found to improve delayed matching-to-sample accuracy in aged monkeys, indicating its potential in treating age-related memory disorders (Terry, Buccafusco, Borsini, & Leusch, 2002).

  • Alzheimer's Disease Treatment : It can modulate alpha-secretase processing of the amyloid precursor protein (APP) in human cell lines and brain tissue, showing promise as a drug for modulating APP processing in Alzheimer's disease (Müller, Mendla, Farber, & Nitsch, 1997).

  • Pharmaceutical Chemical Synthesis : Talsaclidine serves as a valuable building block for synthesizing pharmaceutical chemicals with potential applications in treating Alzheimer's disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).

  • Amyloid-Lowering Therapy : In Alzheimer's disease patients, talsaclidine treatment reduced the production of amyloid β-peptide, suggesting its potential as an amyloid-lowering therapy (Hock et al., 2000; Hock et al., 2003).

  • Learning and Memory Tests : It improves learning and memory tests in aged animals and decreases amyloid β protein formation in Alzheimer's patients (Wienrich et al., 2002).

  • Sympathetic Nervous System Activation : Talsaclidine activates the sympathetic nervous system, influencing plasma catecholamines, epinephrine, and renal vascular resistance, suggesting implications for cardiovascular studies (Walland et al., 1997; Walland & Pieper, 1998).

properties

IUPAC Name

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFJONKUSLSKSW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163565
Record name Talsaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talsaclidine

CAS RN

147025-53-4
Record name Talsaclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147025-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talsaclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talsaclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talsaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALSACLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
HA Ensinger, WD Bechtel, FW Birke… - Drug development …, 1997 - Wiley Online Library
The functional selectivity of WAL 2014 FU with regard to stimulation of the neuronal muscarinic M 1 receptor subtype in vitro and in vivo is shown in different receptor preparations, …
Number of citations: 19 onlinelibrary.wiley.com
C Hock, A Maddalena, I Heuser… - Annals of the New …, 2000 - Wiley Online Library
… We observed that talsaclidine decreases CSF levels of Aβ … We administered talsaclidine as well as placebo to 24 … We hypothesized that treatment with talsaclidine decreases …
Number of citations: 76 nyaspubs.onlinelibrary.wiley.com
AV Terry, JJ Buccafusco, F Borsini, A Leusch - Psychopharmacology, 2002 - Springer
… talsaclidine in aged monkeys for effects on working memory. Methods: Three doses (0.6, 1.2, and 2.4 mg/kg, PO) of talsaclidine and … The relative effectiveness of talsaclidine was also …
Number of citations: 31 link.springer.com
M Wienrich, A Ceci, HA Ensinger… - Drug development …, 2002 - Wiley Online Library
… Talsaclidine was shown to increase the secretion of the … , talsaclidine decreased the concentration of Aβ in the cerebrospinal fluid. Despite these encouraging data, talsaclidine failed to …
Number of citations: 20 onlinelibrary.wiley.com
C Hock, A Maddalena, A Raschig, F Müller-Spahn… - Amyloid, 2003 - Taylor & Francis
… Talsaclidine is a functionally selective m 1 ag~nistl~.’~ that … differentially, we administered talsaclidine or placebo to 40 … We found that treatment with talsaclidine lowered CSF levels …
Number of citations: 142 www.tandfonline.com
A Leusch, W Troger, A Greischel, W Roth - Xenobiotica, 2000 - Taylor & Francis
1. Talsaclidine is an M1-agonist under development for the treatment of Alzheimer's disease. The aim of the study was to investigate the absorption, distribution, metabolism and …
Number of citations: 30 www.tandfonline.com
M Wienrich, D Meier, HA Ensinger, W Gaida, A Raschig… - Life sciences, 2001 - Elsevier
In functional pharmacological assays, talsaclidine has been described as a functionally preferential M 1 agonist with full intrinsic activity, and less pronounced effects at M 2 - and M 3 …
Number of citations: 44 www.sciencedirect.com
A Walland, R Palluk, S Burkard, R Hammer - European journal of …, 1997 - Elsevier
The aim of the present investigation was to determine the reasons why the muscarinic receptor agonist talsaclidine (WAL 2014 FU, 1-azabicyclo[2.2.2] octane,3-(2-propynyloxy)-, (R)-,(E)…
Number of citations: 16 www.sciencedirect.com
A Walland, R Hammer, W Tröger - Life sciences, 1997 - Elsevier
The aim of this investigation in anaesthetized dogs was to provide direct evidence for an activation of the sympathetic nervous system by the muscarinic agonist talsaclidine (WAL 2014 …
Number of citations: 15 www.sciencedirect.com
A Walland, MP Pieper - Naunyn-Schmiedeberg's archives of …, 1998 - Springer
… small doses of talsaclidine. Increasing doses of 0.2 and 0.6 mg/kg talsaclidine were injected … , reversed this hypotensive action of intravenous talsaclidine into hypertension, but did not …
Number of citations: 5 link.springer.com

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